1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide
Overview
Description
1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide, also known as this compound, is a useful research compound. Its molecular formula is C5H8O3S and its molecular weight is 148.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 160589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
Simple Synthesis Methods : Block and Naganathan (1993) describe a synthesis approach for a related compound, involving the conversion of 3-cyclopentenol to 3-thioacetoxycyclopentene, and subsequent steps leading to the creation of S-oxide and S, S-dioxide forms (Block & Naganathan, 1993).
Optically Active Synthesis : Takata et al. (1985) accomplished the synthesis of optically active 1-aza-3-thiabicyclo[3.1.0]hexanes, a close relative to the compound , by intramolecular cyclization of 4-hydroxymethylthiazolidines (Takata et al., 1985).
Photochemical Transformations
- Regioselective Photolysis : Mouradzadegun and Pirelahi (2001) studied the high regioselective rearrangement of a similar compound, 4-methyl-2,4,6-triphenyl-4H-thiopyran-1,1-dioxide, under photolysis, indicating potential applications in photochemical transformations (Mouradzadegun & Pirelahi, 2001).
Structural and Conformational Analysis
- Molecular Orbital Study : Okazaki et al. (1988) conducted ab initio calculations on several bicyclo[3.1.0]hexane derivatives, including 6-oxa- and 6-thiabicyclo[3.1.0]hexanes, to understand their geometries and energy states. This provides insight into the physical and chemical characteristics of similar compounds (Okazaki et al., 1988).
Heterocyclic Cycloproparenes Studies
- Approaches to Cyclopropa[c]thiophene System : Anthony et al. (1990) explored approaches to the cyclopropa[c]thiophene system using heterocyclic cycloproparenes, indicating the versatility and potential applications of bicyclo[3.1.0]hexane compounds in chemical synthesis (Anthony et al., 1990).
Biomedical Research
- Metabotropic Glutamate Receptor Agonists : Kingston et al. (1999) explored the neuroprotective properties of metabotropic glutamate receptor agonists, including compounds with bicyclo[3.1.0]hexane ring systems. This highlights potential biomedical applications in treating neurodegenerative diseases (Kingston et al., 1999).
Future Directions
Properties
IUPAC Name |
1-methyl-6-oxa-3λ6-thiabicyclo[3.1.0]hexane 3,3-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3S/c1-5-3-9(6,7)2-4(5)8-5/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKGOIYIAHKTKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CS(=O)(=O)CC1O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302442 | |
Record name | 1-methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18502-58-4 | |
Record name | NSC160589 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160589 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC150995 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.